4-Bromo-2-methylcinnamic acid
Overview
Description
4-Bromo-2-methylcinnamic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Landscape Exploration
Chakraborty, Joseph, and Desiraju (2018) explored the crystal structure landscape of 4-bromo-2-methylcinnamic acid (4BCA). Their study involved experimental doping with 4-methylcinnamic acid and computational doping with 4-chlorocinnamic acid. This research revealed the formation of solid solutions and new crystal structures, highlighting the importance of π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds in directing these structures. This work can contribute to understanding the crystallographic behavior of similar compounds (Chakraborty, Joseph, & Desiraju, 2018).
Photoreaction Studies
Ghosh, Chakrabarti, and Misra (1998) investigated the photodimerization reaction mechanism in 4-methylcinnamic acid crystal using Raman and infrared spectroscopy. Their findings suggested a topochemically controlled reaction, influenced by lattice phonons, providing insights into the solid-state chemistry of cinnamic acid derivatives (Ghosh, Chakrabarti, & Misra, 1998).
Antifungal Potency Enhancement
Kim, Chan, and Cheng (2017) explored cinnamic acid derivatives, including this compound, for enhancing the efficacy of antifungal agents. They found that some derivatives acted as chemosensitizers, augmenting the antifungal potency of conventional drugs. This research suggests the potential of these compounds in developing new strategies for combating fungal infections (Kim, Chan, & Cheng, 2017).
Photocrosslinking in Polyesters
Stumpe et al. (1995) studied photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid and observed efficient photocrosslinking reactions. These findings can be relevant for the development of materials with specific optical properties and applications in material science (Stumpe et al., 1995).
Biocide Potentiation
Malheiro et al. (2019) investigated phytochemicals, including α-methylcinnamic acid, as potentiators of common biocides. They found that combining these compounds with biocides like cetyltrimethylammonium bromide enhanced their efficacy, indicating the potential of this compound derivatives in disinfection and antimicrobial applications (Malheiro et al., 2019).
properties
IUPAC Name |
(E)-3-(4-bromo-2-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZXSMJVHXPGQ-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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